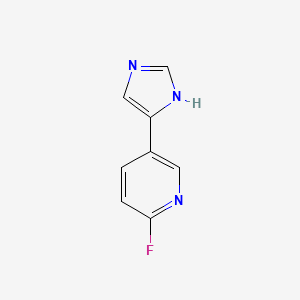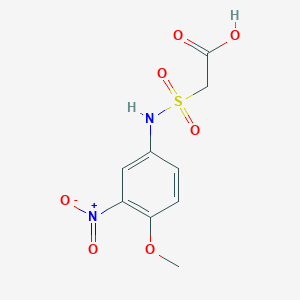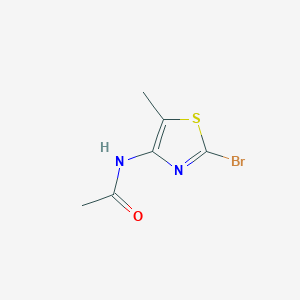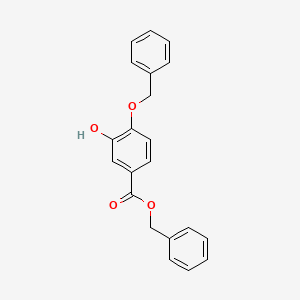
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-, sodium salt, also known as sodium dichloroisocyanurate, is a chemical compound widely used as a disinfectant and cleansing agent. It is a colorless, water-soluble solid produced by the reaction of cyanuric acid with chlorine. This compound is known for its effectiveness in sterilizing drinking water, swimming pools, and various surfaces, making it a valuable tool in public health and sanitation .
準備方法
Synthetic Routes and Reaction Conditions: 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-, sodium salt is synthesized by chlorinating cyanuric acid. The reaction involves the following steps:
- Cyanuric acid is treated with chlorine gas.
- The reaction produces sodium dichlorocyanuric acid and hydrochloric acid as by-products.
Industrial Production Methods: In industrial settings, the production of sodium dichlorocyanuric acid involves the pyrolysis of urea to produce crude cyanuric acid, which is then purified by digestion with acids such as hydrochloric, nitric, or sulfuric acid. The purified cyanuric acid is then chlorinated to produce sodium dichlorocyanuric acid .
化学反応の分析
Types of Reactions: 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-, sodium salt undergoes several types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent, reacting with water to form chlorine gas.
Substitution: It can participate in substitution reactions, particularly in the presence of transition metal salts.
Common Reagents and Conditions:
Oxidation: Reacts with water to release chlorine gas.
Substitution: Reacts with dilute solutions of copper (II) sulfate to produce sodium copper dichlorocyanurate.
Major Products Formed:
Oxidation: Chlorine gas.
Substitution: Sodium copper dichlorocyanurate.
科学的研究の応用
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-, sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent for N-monochlorination and dehydrochlorination of amino esters.
Biology: Employed in the synthesis of antimicrobial polyurethane additives to control biofilm.
Medicine: Utilized as an emergency disinfectant in drinking water.
Industry: Widely used as a cleansing agent and in water purification.
作用機序
The mechanism of action of sodium dichlorocyanuric acid involves its role as an oxidizing agent. When dissolved in water, it releases chlorine gas, which acts as a disinfectant by oxidizing and destroying the cell walls of microorganisms. This process effectively kills bacteria, viruses, and other pathogens, making it a powerful disinfectant .
類似化合物との比較
- Potassium dichlorocyanurate
- Calcium dichlorocyanurate
- Lithium dichlorocyanurate
- Barium dichlorocyanurate
Comparison: 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-, sodium salt is unique due to its high solubility in water and its effectiveness as a slow-release source of chlorine. Compared to other similar compounds, it provides a relatively constant rate of chlorine release, making it more efficient for long-term disinfection purposes .
特性
分子式 |
C3HCl2N3NaO3 |
|---|---|
分子量 |
220.95 g/mol |
InChI |
InChI=1S/C3HCl2N3O3.Na/c4-7-1(9)6-2(10)8(5)3(7)11;/h(H,6,9,10); |
InChIキー |
UNWRHVZXVVTASG-UHFFFAOYSA-N |
正規SMILES |
C1(=O)NC(=O)N(C(=O)N1Cl)Cl.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{9-benzyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine](/img/structure/B8796337.png)
![2-Chloro-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}pyridine](/img/structure/B8796339.png)
![7-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B8796346.png)




![1-methyl-4-[(1E)-2-phenylethenyl]benzene](/img/structure/B8796376.png)




